Cas no 2137776-50-0 (Ethanone, 2-bromo-1-[2-(4-fluorophenyl)-1-piperazinyl]-)
![Ethanone, 2-bromo-1-[2-(4-fluorophenyl)-1-piperazinyl]- structure](https://www.kuujia.com/scimg/cas/2137776-50-0x500.png)
Ethanone, 2-bromo-1-[2-(4-fluorophenyl)-1-piperazinyl]- Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-1-[2-(4-fluorophenyl)piperazin-1-yl]ethan-1-one
- 2-Bromo-1-[2-(4-fluorophenyl)piperazin-1-yl]ethanone
- Ethanone, 2-bromo-1-[2-(4-fluorophenyl)-1-piperazinyl]-
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- Inchi: 1S/C12H14BrFN2O/c13-7-12(17)16-6-5-15-8-11(16)9-1-3-10(14)4-2-9/h1-4,11,15H,5-8H2
- InChI Key: CUWQEFVDINUIRR-UHFFFAOYSA-N
- SMILES: BrCC(N1CCNCC1C1C=CC(=CC=1)F)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 269
- Topological Polar Surface Area: 32.299
- XLogP3: 1.5
Ethanone, 2-bromo-1-[2-(4-fluorophenyl)-1-piperazinyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-376918-0.5g |
2-bromo-1-[2-(4-fluorophenyl)piperazin-1-yl]ethan-1-one |
2137776-50-0 | 95.0% | 0.5g |
$1043.0 | 2025-03-16 | |
Enamine | EN300-376918-0.05g |
2-bromo-1-[2-(4-fluorophenyl)piperazin-1-yl]ethan-1-one |
2137776-50-0 | 95.0% | 0.05g |
$912.0 | 2025-03-16 | |
Enamine | EN300-376918-0.25g |
2-bromo-1-[2-(4-fluorophenyl)piperazin-1-yl]ethan-1-one |
2137776-50-0 | 95.0% | 0.25g |
$999.0 | 2025-03-16 | |
Enamine | EN300-376918-1.0g |
2-bromo-1-[2-(4-fluorophenyl)piperazin-1-yl]ethan-1-one |
2137776-50-0 | 95.0% | 1.0g |
$1086.0 | 2025-03-16 | |
Enamine | EN300-376918-5.0g |
2-bromo-1-[2-(4-fluorophenyl)piperazin-1-yl]ethan-1-one |
2137776-50-0 | 95.0% | 5.0g |
$3147.0 | 2025-03-16 | |
Enamine | EN300-376918-10.0g |
2-bromo-1-[2-(4-fluorophenyl)piperazin-1-yl]ethan-1-one |
2137776-50-0 | 95.0% | 10.0g |
$4667.0 | 2025-03-16 | |
Enamine | EN300-376918-2.5g |
2-bromo-1-[2-(4-fluorophenyl)piperazin-1-yl]ethan-1-one |
2137776-50-0 | 95.0% | 2.5g |
$2127.0 | 2025-03-16 | |
Enamine | EN300-376918-0.1g |
2-bromo-1-[2-(4-fluorophenyl)piperazin-1-yl]ethan-1-one |
2137776-50-0 | 95.0% | 0.1g |
$956.0 | 2025-03-16 |
Ethanone, 2-bromo-1-[2-(4-fluorophenyl)-1-piperazinyl]- Related Literature
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
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Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
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Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
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Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
Additional information on Ethanone, 2-bromo-1-[2-(4-fluorophenyl)-1-piperazinyl]-
Comprehensive Overview of Ethanone, 2-bromo-1-[2-(4-fluorophenyl)-1-piperazinyl]- (CAS No. 2137776-50-0)
In the realm of organic chemistry and pharmaceutical research, Ethanone, 2-bromo-1-[2-(4-fluorophenyl)-1-piperazinyl]- (CAS No. 2137776-50-0) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its bromo and fluorophenyl substituents, belongs to a class of molecules that are frequently explored for their bioactive potential. Researchers and industry professionals are increasingly interested in its synthesis, mechanism of action, and possible uses in drug discovery and development.
The molecular structure of Ethanone, 2-bromo-1-[2-(4-fluorophenyl)-1-piperazinyl]- features a piperazine ring, a common motif in many pharmacologically active compounds. The presence of a 4-fluorophenyl group enhances its lipophilicity, which can influence its bioavailability and binding affinity to biological targets. Meanwhile, the bromo substitution at the 2-position of the ethanone moiety introduces reactivity that may be leveraged in further chemical modifications. These attributes make it a valuable intermediate in medicinal chemistry.
Recent trends in pharmaceutical research highlight a growing demand for novel compounds with tailored properties. Ethanone, 2-bromo-1-[2-(4-fluorophenyl)-1-piperazinyl]- aligns with this trend, as its structural versatility allows for diverse derivatization. For instance, it could serve as a precursor in the synthesis of central nervous system (CNS) targeting agents, given the prevalence of piperazine-containing drugs in this category. Additionally, its fluorine component is often associated with improved metabolic stability, a key consideration in modern drug design.
From a synthetic chemistry perspective, the preparation of Ethanone, 2-bromo-1-[2-(4-fluorophenyl)-1-piperazinyl]- involves multi-step reactions that emphasize selectivity and yield optimization. Researchers frequently employ techniques such as nucleophilic substitution and catalytic coupling to achieve the desired product. The compound's CAS No. 2137776-50-0 serves as a unique identifier in chemical databases, facilitating easier access to its physicochemical data and safety information for laboratory use.
In the context of green chemistry and sustainable practices, there is a push to develop eco-friendly synthetic routes for compounds like Ethanone, 2-bromo-1-[2-(4-fluorophenyl)-1-piperazinyl]-. Innovations such as microwave-assisted synthesis and flow chemistry are being explored to reduce waste and energy consumption. These advancements not only align with regulatory requirements but also address the growing consumer and investor interest in environmentally responsible research.
Another area of interest is the computational modeling of Ethanone, 2-bromo-1-[2-(4-fluorophenyl)-1-piperazinyl]-. With the rise of artificial intelligence (AI) in drug discovery, in silico tools are being used to predict its interactions with biological targets. This approach accelerates the identification of potential therapeutic applications while minimizing costly experimental trials. Keywords such as "molecular docking" and "QSAR studies" are frequently associated with this compound in scientific literature.
Given the increasing focus on personalized medicine, the role of specialized intermediates like Ethanone, 2-bromo-1-[2-(4-fluorophenyl)-1-piperazinyl]- cannot be overstated. Its modular structure allows for customization to target specific disease pathways, making it a promising candidate for niche therapeutic areas. Furthermore, its relevance in high-throughput screening libraries underscores its utility in early-stage drug discovery.
In summary, Ethanone, 2-bromo-1-[2-(4-fluorophenyl)-1-piperazinyl]- (CAS No. 2137776-50-0) represents a compelling subject of study for chemists and pharmacologists alike. Its structural features, combined with contemporary research trends, position it as a valuable asset in the development of next-generation therapeutics. As the scientific community continues to explore its potential, this compound is likely to remain a topic of interest in both academic and industrial settings.
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